molecular formula C9H10ClNO2 B13590946 2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one

2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one

Cat. No.: B13590946
M. Wt: 199.63 g/mol
InChI Key: CKZLCHYDZHZNOU-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-chloro-2-methoxyphenyl)ethanol: Similar structure but with an additional hydroxyl group.

    4-Chloro-2-methoxybenzaldehyde: Lacks the amino group and ethanone moiety.

    2-Amino-1-(4-chlorophenyl)ethanol: Similar but without the methoxy group.

Uniqueness

2-Amino-1-(4-chloro-2-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-amino-1-(4-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H10ClNO2/c1-13-9-4-6(10)2-3-7(9)8(12)5-11/h2-4H,5,11H2,1H3

InChI Key

CKZLCHYDZHZNOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CN

Origin of Product

United States

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